molecular formula C9H17N5O3 B1394288 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate CAS No. 1234850-86-2

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate

Cat. No.: B1394288
CAS No.: 1234850-86-2
M. Wt: 243.26 g/mol
InChI Key: SCJMYJGORWCOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate typically involves the formation of the triazole ring followed by the introduction of the cyclopentylethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the cyclopentyl group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and antifungal properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and selectivity, influencing its overall biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound without the cyclopentyl group, used in various chemical applications.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the triazole ring, used in organic synthesis.

    5-(2-cyclopentylethyl)-1H-1,2,4-triazole: Similar structure but without the amine nitrate group, used in different research contexts.

Uniqueness

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to the combination of the triazole ring and the cyclopentyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.HNO3/c10-9-11-8(12-13-9)6-5-7-3-1-2-4-7;2-1(3)4/h7H,1-6H2,(H3,10,11,12,13);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJMYJGORWCOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NN2)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate
Reactant of Route 2
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate
Reactant of Route 3
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate
Reactant of Route 4
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate
Reactant of Route 5
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate
Reactant of Route 6
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.